(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13752111
InChI: InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H/t19-;/m0./s1
SMILES: CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC13752111

Molecular Formula: C21H23ClN2O4

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride -

Specification

Molecular Formula C21H23ClN2O4
Molecular Weight 402.9 g/mol
IUPAC Name (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C21H22N2O4.ClH/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18-19H,10-13H2,1H3,(H,24,25);1H/t19-;/m0./s1
Standard InChI Key PXLCEQBBGIKBTF-FYZYNONXSA-N
Isomeric SMILES CN1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
SMILES CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Canonical SMILES CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Introduction

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a piperazine ring, a common motif in pharmacologically active molecules, modified with a fluorenylmethoxycarbonyl group. The hydrochloride salt form enhances its handling and bioavailability, making it a valuable intermediate in pharmaceutical research.

Synthesis

The synthesis of (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid; hydrochloride typically involves several key steps:

  • Starting Materials: The synthesis begins with 9H-fluorene derivatives and piperazine.

  • Coupling Agents: Carbodiimides are often used to facilitate the formation of amide bonds between the fluorenylmethoxycarbonyl and piperazine components.

  • Reaction Conditions: Solvents like dichloromethane or dimethylformamide are used under controlled temperatures to optimize yields.

Applications and Potential

This compound is primarily used in pharmaceutical research due to its potential applications in medicinal chemistry. It can participate in various chemical reactions typical for amino acids and their derivatives, which are crucial for modifying its structure to enhance biological activity or specificity.

Biological Activity

Studies indicate that compounds with similar structures exhibit activity against various biological targets, including potential antitumor effects and modulation of neurotransmitter systems. The fluorenylmethoxycarbonyl group allows for controlled release of the active component, which is essential for therapeutic applications.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. These studies are essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Related Compounds

Several compounds share structural similarities with (2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acidSimilar piperazine structureLacks hydrochloride form
1-tert-butyl 4-(9H-fluoren-9-ylmethyl) hydrogen (2R)-piperazine-1,2,4-tricarboxylAdditional carboxylic groupsMore complex with multiple functional groups
(2S,5S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acidContains tert-butoxycarbonyl groupDifferent stereochemistry alters properties

These compounds illustrate variations in functional groups and stereochemistry that can significantly impact their biological activity and application potential.

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